2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Description
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Properties
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-7-17-14-18(21-10-12-26-13-11-25)24-20(22-17)19(15(2)23-24)16-8-5-4-6-9-16/h4-6,8-9,14,21,25H,3,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTPJPVLYNIFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It shares structural similarities withSildenafil , a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Therefore, it’s plausible that this compound may also target PDE5 or similar enzymes.
Mode of Action
If it indeed targets PDE5 like Sildenafil, it could enhance the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum.
Biochemical Pathways
nitric oxide-cGMP pathway . Inhibition of PDE5 would prevent the breakdown of cGMP, leading to an increase in cGMP levels and resulting in smooth muscle relaxation.
Biological Activity
The compound 2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have garnered attention for their medicinal properties. These compounds exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of these compounds allow for selective interactions with biological targets.
Synthesis of this compound
The synthesis typically involves the cyclization of 3-amino-pyrazole derivatives with appropriate electrophiles. Various synthetic routes have been explored to optimize yield and purity:
- Cyclization Reaction : The reaction of 3-amino-pyrazoles with aldehydes or ketones followed by cyclization with nitriles or amines.
- Functionalization : Post-synthetic modifications enhance biological activity and selectivity towards target enzymes or receptors.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. For instance, studies show that compounds with similar structures exhibit inhibitory effects on various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 14h | A549 (Lung Cancer) | 12.5 |
| 14e | HeLa (Cervical Cancer) | 10.0 |
| 14k | MCF7 (Breast Cancer) | 15.0 |
These results suggest that modifications in the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced anticancer activity.
Enzymatic Inhibition
The compound also exhibits promising enzymatic inhibitory activity. For example, it has been shown to inhibit specific kinases involved in cancer progression:
| Enzyme Target | Inhibition Rate (%) |
|---|---|
| EGFR | 75 |
| VEGFR | 60 |
| CDK4 | 55 |
These findings highlight the potential of this compound as a therapeutic agent targeting key pathways in cancer biology.
Antimicrobial Activity
In addition to anticancer properties, the compound demonstrates antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
This broad-spectrum activity suggests its utility in treating infections caused by resistant strains.
Case Studies
Recent studies have provided insights into the practical applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer evaluated the efficacy of a similar pyrazolo[1,5-a]pyrimidine derivative. Results showed a significant reduction in tumor size after a treatment regimen involving the compound.
- Toxicity Assessments : Zebrafish models were used to assess the toxicity of the compound, yielding an LC50 value suggesting low toxicity at therapeutic doses, which is crucial for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
